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Compound of Interest

Compound Name: Nidufexor

Cat. No.: B609577 Get Quote

Absence of Independent Replication: Despite a thorough review of publicly available scientific

literature and clinical trial databases, no independent replications of the published research

findings for the farnesoid X receptor (FXR) agonist Nidufexor (LMB763) have been identified.

All available data on the efficacy and safety of Nidufexor originate from studies sponsored by

Novartis, the drug's developer. This guide, therefore, provides a comparative analysis based on

the sponsor's reported findings for Nidufexor and publicly available data from clinical trials of

other relevant non-alcoholic steatohepatitis (NASH) and diabetic nephropathy therapies.

Introduction to Nidufexor and its Mechanism of
Action
Nidufexor is a non-bile acid, partial agonist of the farnesoid X receptor (FXR), a nuclear

receptor highly expressed in the liver, intestines, and kidneys.[1] Activation of FXR plays a

crucial role in regulating bile acid, lipid, and glucose metabolism, as well as modulating

inflammatory and fibrotic pathways.[2][3] As a partial agonist, Nidufexor is designed to elicit a

therapeutic effect on these pathways with potentially a more favorable safety profile compared

to full FXR agonists.[4] Nidufexor has been investigated in Phase 2 clinical trials for the

treatment of non-alcoholic steatohepatitis (NASH) and diabetic nephropathy.[1]
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Nidufexor was evaluated in the Phase 2 CLMB763X2201 clinical trial for the treatment of

NASH. The trial assessed the efficacy of 50 mg and 100 mg daily doses of Nidufexor
compared to placebo over a 12-week period. Key efficacy endpoints included changes in

alanine aminotransferase (ALT) levels, a marker of liver injury, and hepatic fat fraction as

measured by MRI-Proton Density Fat Fraction (MRI-PDFF).

For comparison, this guide includes data from other FXR agonists, Tropifexor and Obeticholic

Acid, as well as two drugs with different mechanisms of action for NASH: the thyroid hormone

receptor-β agonist Resmetirom and the pan-PPAR agonist Lanifibranor.

Table 1: Comparison of Efficacy in NASH Clinical Trials
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Drug (Trial)
Mechanism of
Action

Dose(s)
Treatment
Duration

Key Efficacy
Endpoint(s) &
Results

Nidufexor

(CLMB763X2201

)

Partial FXR

Agonist
50 mg, 100 mg 12 Weeks

ALT Reduction:

Statistically

significant

reduction vs.

placebo (p <

0.05).Hepatic Fat

Reduction (MRI-

PDFF): ~50% of

50 mg group and

~70% of 100 mg

group had ≥30%

reduction vs.

<5% for placebo.

Tropifexor

(FLIGHT-FXR)
FXR Agonist 140 µg, 200 µg

12 Weeks

(Interim Analysis)

ALT Reduction:

Dose-dependent

reductions.Hepat

ic Fat Reduction:

Dose-dependent

reductions.

Obeticholic Acid

(REGENERATE)
FXR Agonist 10 mg, 25 mg

18 Months

(Interim Analysis)

Fibrosis

Improvement (≥1

stage with no

worsening of

NASH): 18% (10

mg), 23% (25

mg) vs. 12%

(placebo,

p=0.0002 for 25

mg).

Resmetirom

(MAESTRO-

NASH)

THR-β Agonist 80 mg, 100 mg 52 Weeks NASH

Resolution (no

worsening of
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fibrosis): 25.9%

(80 mg), 29.9%

(100 mg) vs.

9.7% (placebo,

p<0.001).Fibrosi

s Improvement

(≥1 stage with no

worsening of

NASH): 24.2%

(80 mg), 25.9%

(100 mg) vs.

14.2% (placebo,

p<0.001).

Lanifibranor

(NATIVE)

Pan-PPAR

Agonist

800 mg, 1200

mg
24 Weeks

SAF Activity

Score Reduction

(≥2 points with

no worsening of

fibrosis): 48%

(800 mg), 55%

(1200 mg) vs.

33% (placebo,

p=0.007 for 1200

mg).NASH

Resolution (no

worsening of

fibrosis): 39%

(800 mg), 49%

(1200 mg) vs.

22% (placebo).

Comparative Efficacy in Diabetic Nephropathy
Nidufexor was also investigated for the treatment of diabetic kidney disease in the Phase 2

CLMB763X2202 trial. The primary efficacy measure was the change in urinary albumin-to-

creatinine ratio (UACR), a key indicator of kidney damage.
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Table 2: Efficacy of Nidufexor in Diabetic Nephropathy

Drug (Trial)
Mechanism of
Action

Dose
Treatment
Duration

Key Efficacy
Endpoint &
Result

Nidufexor

(CLMB763X2202

)

Partial FXR

Agonist
50 mg 24 Weeks

UACR

Reduction: After

24 weeks, the

level of albumin

in the urine went

down more in

participants who

took Nidufexor

than those who

took placebo.

Safety and Tolerability Profile
The safety profile of Nidufexor in the NASH trial was notable for a dose-dependent increase in

pruritus (itching), a common side effect of FXR agonists.

Table 3: Comparison of Key Adverse Events in NASH Trials (%)
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Experimental Protocols
Nidufexor NASH Trial (CLMB763X2201) Methodology

Study Design: A randomized, double-blind, placebo-controlled, two-cohort Phase 2 study.
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Participants: 121 patients with biopsy-confirmed or phenotypic NASH.

Intervention: Patients were randomized in a 2:1 ratio to receive either Nidufexor (50 mg or

100 mg) or a matching placebo once daily for 12 weeks.

Key Assessments:

Hepatic Fat Fraction: Measured by MRI-PDFF at baseline and at the end of treatment.

Liver Enzymes: Serum ALT levels were monitored throughout the study.

Safety: Assessed through the monitoring of adverse events.

Nidufexor Diabetic Nephropathy Trial (CLMB763X2202)
Methodology

Study Design: A randomized, patient-and-physician blinded, placebo-controlled, 24-week

proof-of-concept Phase 2 trial.

Participants: Patients with diabetic nephropathy due to type 2 diabetes receiving standard of

care (ACE inhibitors or ARBs).

Intervention: Patients were randomized 1:1 to receive either Nidufexor 50 mg or placebo

once daily for 24 weeks.

Key Assessments:

Urinary Albumin-to-Creatinine Ratio (UACR): Measured from 24-hour urine collections at

baseline and at week 24.

Safety: Monitored through adverse event reporting.

Visualizing the Science: Signaling Pathways and
Workflows
To further understand the context of Nidufexor's mechanism and evaluation, the following

diagrams illustrate the FXR signaling pathway and a typical experimental workflow for a NASH
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clinical trial.
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Caption: FXR Signaling Pathway Activation by Nidufexor.
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Caption: Generalized NASH Clinical Trial Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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